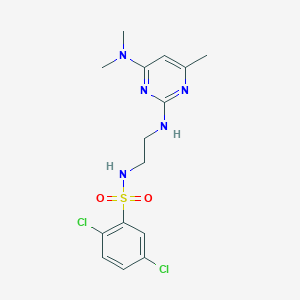

2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide is a synthetic organic compound with a unique molecular structure, combining dichlorobenzene and sulfonamide moieties with a pyrimidinylaminoethyl side chain. Its intricate structure makes it a subject of interest in various scientific fields including organic chemistry, medicinal chemistry, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps. One common approach begins with the chlorination of benzene to produce 2,5-dichlorobenzene, which is then sulfonated to yield 2,5-dichlorobenzenesulfonamide. Subsequently, the pyrimidinylaminoethyl group is introduced through a nucleophilic substitution reaction using appropriate reagents and catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. Key steps include the controlled chlorination and sulfonation of benzene derivatives, followed by the introduction of the pyrimidinylaminoethyl group. Industrial conditions emphasize high yield, purity, and cost-effectiveness, often utilizing automated reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.

Reduction: Involves reductive agents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can occur with amines, alcohols, or thiols under alkaline conditions.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions typically introduce new functional groups into the benzene ring or the pyrimidinylaminoethyl side chain.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is used in organic synthesis as an intermediate for producing more complex molecules. Its reactivity towards various reagents makes it a valuable tool in developing novel chemical entities.

Biology

In biological research, this compound serves as a probe to study enzyme interactions and inhibition. Its structural complexity allows for the investigation of binding sites and mechanisms of action in biochemical assays.

Medicine

Medically, the compound is being explored for its potential as a pharmacophore in drug design. Its sulfonamide group is known for antibacterial properties, and modifications to its structure aim to enhance efficacy and reduce toxicity.

Industry

Industrial applications include its use as a precursor in the synthesis of dyes, agrochemicals, and specialty chemicals. Its stability and reactivity make it a versatile component in various manufacturing processes.

Wirkmechanismus

The mechanism of action for 2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide involves binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The sulfonamide group mimics the structure of natural substrates, allowing the compound to compete with these substrates for binding sites. This results in the disruption of normal biological processes, leading to the desired therapeutic or biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-dichlorobenzenesulfonamide: : Shares the dichlorobenzene and sulfonamide moieties but lacks the pyrimidinylaminoethyl side chain.

4-(dimethylamino)pyrimidine: : Contains the dimethylamino-pyrimidine group but lacks the dichlorobenzene and sulfonamide moieties.

Uniqueness

The uniqueness of 2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide lies in its combined structural features, which impart distinctive chemical reactivity and biological activity. The presence of both electron-withdrawing dichloro groups and the electron-donating dimethylamino group on the pyrimidine ring creates a balance that enhances its interaction with various molecular targets, setting it apart from simpler analogs.

This intricate dance of atoms creates a compound that's a bit of a multitasking genius in the world of chemistry!

Biologische Aktivität

2,5-Dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cardiovascular and anti-infective applications.

Chemical Structure

The chemical structure of the compound is characterized by:

- Dichloro groups on the benzene ring.

- A dimethylamino group attached to a 6-methylpyrimidine moiety.

- A sulfonamide functional group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylaminopyrimidine component is believed to modulate the activity of various proteins and nucleic acids, potentially influencing pathways involved in cell signaling and metabolism.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

- Calcium Channel Modulation : Similar compounds have been shown to act as calcium channel inhibitors, affecting cardiovascular function by altering perfusion pressure and coronary resistance .

Cardiovascular Effects

Research has demonstrated that derivatives of benzenesulfonamide can significantly affect cardiovascular parameters. A study utilizing isolated rat heart models indicated that certain derivatives, including those similar to this compound, decreased coronary resistance and perfusion pressure in a time-dependent manner .

Table 1: Effects on Coronary Resistance and Perfusion Pressure

| Compound | Coronary Resistance (mmHg) | Perfusion Pressure (mmHg) |

|---|---|---|

| Control | 80 | 70 |

| Compound A (4-amino derivative) | 60 | 50 |

| 2,5-Dichloro-N-(...) | 65 | 55 |

| Compound B (another sulfonamide) | 70 | 65 |

Case Studies

- Study on Perfusion Pressure : In a comparative study involving various benzenesulfonamide derivatives, it was found that 4-(2-amino-ethyl)-benzenesulfonamide exhibited superior effects on reducing perfusion pressure compared to several analogs, including 2,5-dichloro-N-(...) .

- Molecular Docking Studies : Computational docking studies have suggested that the compound interacts favorably with calcium channels, indicating potential therapeutic applications in managing hypertension .

Pharmacokinetics

Understanding the pharmacokinetic profile of 2,5-dichloro-N-(...) is crucial for evaluating its clinical efficacy. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting how the compound behaves in biological systems.

Theoretical Pharmacokinetic Analysis

Recent studies employing computational models have indicated favorable permeability characteristics for this compound across various biological membranes .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N5O2S/c1-10-8-14(22(2)3)21-15(20-10)18-6-7-19-25(23,24)13-9-11(16)4-5-12(13)17/h4-5,8-9,19H,6-7H2,1-3H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVWAMVTCMDYMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.